molecular formula C29H22ClN3O2 B10799532 6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one

6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one

Cat. No.: B10799532
M. Wt: 480.0 g/mol
InChI Key: JAHDAIPFBPPQHQ-UHFFFAOYSA-N
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Description

6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups, including a chlorophenyl group, a hydroxy group, a methylimidazole ring, an ethynylphenyl group, and a quinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinolinone core, followed by the introduction of the ethynylphenyl and chlorophenyl groups through palladium-catalyzed coupling reactions. The final steps often involve the formation of the imidazole ring and the hydroxy group through cyclization and hydroxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The quinolinone core can be reduced to a quinoline derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Cyclization: The imidazole ring can be formed through cyclization reactions involving appropriate precursors.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Cyclization: Acidic or basic conditions to promote ring closure.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of quinoline derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

    Cyclization: Formation of imidazole-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups that can interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular architecture.

Mechanism of Action

The mechanism of action of 6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, potentially affecting various signaling pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-chlorophenyl)-hydroxy-(1H-1,2,4-triazol-1-yl)methyl]-3-methyl-2(3H)-benzoxazolone
  • 4-(3-ethynylphenyl)-1-methylquinolin-2-one
  • 3-methylimidazol-4-yl derivatives

Uniqueness

What sets 6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential and develop new technologies and treatments based on its unique properties.

Properties

Molecular Formula

C29H22ClN3O2

Molecular Weight

480.0 g/mol

IUPAC Name

6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one

InChI

InChI=1S/C29H22ClN3O2/c1-4-19-6-5-7-20(14-19)24-16-28(34)33(3)26-13-10-22(15-25(24)26)29(35,27-17-31-18-32(27)2)21-8-11-23(30)12-9-21/h1,5-18,35H,2-3H3

InChI Key

JAHDAIPFBPPQHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O

Origin of Product

United States

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